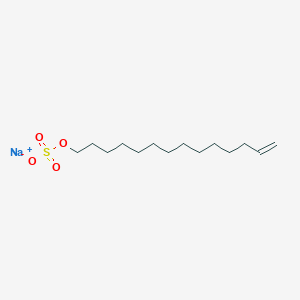

Tetradecen-1-ol, hydrogen sulfate, sodium salt

Description

Tetradecen-1-ol, hydrogen sulfate, sodium salt (CAS 1191-50-0), also known as sodium tetradecyl sulfate, is an organosulfate compound derived from the sulfation of tetradecanol (C14 alcohol). Its molecular formula is $ \text{C}{14}\text{H}{29}\text{NaO}_4\text{S} $, with a molecular weight of 316.43 g/mol. This compound is characterized by a long hydrophobic alkyl chain (14 carbons) and a hydrophilic sulfate group, making it a surfactant.

Properties

CAS No. |

65121-88-2 |

|---|---|

Molecular Formula |

C14H27NaO4S |

Molecular Weight |

314.42 g/mol |

IUPAC Name |

sodium;tetradec-13-enyl sulfate |

InChI |

InChI=1S/C14H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2H,1,3-14H2,(H,15,16,17);/q;+1/p-1 |

InChI Key |

OHSWWDAFFQFHOA-UHFFFAOYSA-M |

Canonical SMILES |

C=CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecen-1-ol, hydrogen sulfate, sodium salt typically involves the sulfonation of tetradecen-1-ol. The process begins with the reaction of tetradecen-1-ol with sulfur trioxide or chlorosulfonic acid to form the corresponding hydrogen sulfate ester. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt of Tetradecen-1-ol, hydrogen sulfate .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Tetradecen-1-ol, hydrogen sulfate, sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Tetradecen-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecen-1-ol, hydrogen sulfate, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of other chemical compounds.

Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of Tetradecen-1-ol, hydrogen sulfate, sodium salt primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of molecules across the membrane .

Comparison with Similar Compounds

Sodium Dodecyl Sulfate (SDS)

- Structure : $ \text{C}{12}\text{H}{25}\text{NaO}_4\text{S} $ (C12 chain).

- Physical Properties : Density = 1.1 g/cm³; solubility >130 g/L in water .

- Applications: Widely used in detergents, emulsifiers, and nanoparticle synthesis (e.g., SiO2/polystyrene composites) .

- Safety : Acute toxicity (oral LD50 >2000 mg/kg in rats), skin irritation, and aquatic toxicity .

Sodium Hexadecyl Sulfate

Unsaturated Analogs: (Z)-11-Tetradecen-1-ol and Derivatives

- Structure : Unsaturated C14 chain (e.g., (Z)-11-tetradecen-1-ol, CAS 34010-15-6).

- Properties : Lower melting points due to double bonds; used as pheromones in pest control .

- Applications : Key components in insect pheromone blends (e.g., headspace sampling identified 3% (Z)-9-tetradecen-1-ol in moth pheromones) .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Chain Length Effects : Shorter chains (C12) enhance water solubility and detergent efficacy, while longer chains (C14–C16) improve lipid membrane interactions, making them suitable for pharmaceuticals .

- Unsaturation Impact : Unsaturated analogs like (Z)-11-tetradecen-1-ol exhibit higher volatility and specificity in biological systems (e.g., insect communication) compared to saturated sulfates .

- Regulatory Status : Sodium tetradecyl sulfate is listed in pharmacopeias (e.g., INN: Tetradecyl Sulfate de Sodium), whereas SDS faces stricter environmental regulations due to aquatic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.